![molecular formula C10H16O B192071 Perillyl alcohol CAS No. 536-59-4](/img/structure/B192071.png)
Perillyl alcohol
Overview
Description
Perillyl alcohol is a monoterpene found in various plant and fruit sources . It exhibits neuroprotective, antioxidative, anti-inflammatory, anti-asthma, anti-allergic, immunomodulatory, anticancer chemotherapeutic, and chemopreventive activities .
Synthesis Analysis
Perillyl alcohol can be synthesized from ®-(+)-Limonene using engineered Escherichia coli Whole Cell Biocatalyst . The yield of ®-(+)-Perillyl alcohol reached 130 mg/L under optimal conditions .Molecular Structure Analysis
Perillyl alcohol is a limonene monoterpenoid that consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively .Chemical Reactions Analysis
Perillyl alcohol undergoes various chemical reactions. For instance, it can be synthesized from β-pinene epoxide over Ti and Mo Supported Catalysts . It also inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras .Physical And Chemical Properties Analysis
Perillyl alcohol has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol . It is a constituent of a variety of essential oils including lavender .Scientific Research Applications
Chemotherapy for Brain Tumors
Perillyl alcohol (POH) has been used in the treatment of peripheral and primary brain tumors. Intranasal administration is the preferred route for dosing POH in clinical trials, showing promising outcomes in primary brain cancer treatment .
Antitumor Activity
Studies have shown that Perillyl alcohol exhibits antitumor activity both in laboratory and animal studies. It can decrease the production of proangiogenic growth factors like VEGF and interleukin-8 (IL-8) in vitro .
Colorectal Cancer Prevention
Dietary inclusion of POH has been found to inhibit the development of adenoma and adenocarcinoma in rat colons, which are precursors to colorectal cancer .
Selective Cytotoxicity for Glioma Cells
Inhalation of POH has unveiled its selective cytotoxicity for glioma cells, despite its poor bioavailability when orally administered due to fast metabolization .
Lipid-Based Nanocarriers
Perillyl alcohol has been incorporated into lipid-based nanocarriers to enhance its delivery and efficacy, particularly in the treatment of malignant glioma due to its poor aqueous solubility and limited bioavailability .
Mechanism of Action
Future Directions
Intranasal administration of Perillyl alcohol has shown promising results in malignant glioma patients . It has the ability to overcome biological barriers, primarily the blood–brain barrier (BBB), but also the cytoplasmic membrane and the skin, which appear to be characteristics that critically contribute to its value for drug development and delivery .
properties
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTYTMIUWGWIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052180 | |
Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |
Record name | Perillyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Mentha-1,8-dien-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |
Record name | p-Mentha-1,8-dien-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.963 | |
Record name | p-Mentha-1,8-dien-7-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Perillyl alcohol | |
CAS RN |
536-59-4 | |
Record name | Perillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perillyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perillyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 °C | |
Record name | Perillyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is perillyl alcohol and what are its potential medical applications?
A1: Perillyl alcohol is a naturally occurring monoterpene found in various plants, including lavender, cherries, and mint. It has garnered significant interest in the field of medicine, particularly for its potential anticancer properties. []
Q2: How does perillyl alcohol exert its anticancer effects?
A2: While the exact mechanisms are still under investigation, perillyl alcohol appears to target multiple cellular pathways involved in cancer development and progression.
Q3: Is the anticancer activity of perillyl alcohol specific to certain types of cancer cells?
A3: Studies show that perillyl alcohol exhibits differential sensitivity towards various cancer cell types. For example, it demonstrates greater efficacy against pancreatic adenocarcinoma cells compared to non-malignant pancreatic ductal cells. [] This selective action might be attributed to the preferential stimulation of Bak-induced apoptosis in malignant cells. []
Q4: Does perillyl alcohol affect the activity of H-Ras and K-Ras differently?
A4: Interestingly, research indicates that perillyl alcohol preferentially inhibits the farnesylation of H-Ras over K-Ras in pancreatic cells. [] While it effectively reduces H-Ras farnesylation and downstream MAP kinase phosphorylation, it does not significantly impact K-Ras farnesylation or its associated signaling. []
Q5: What is the molecular formula and weight of perillyl alcohol?
A5: The molecular formula of perillyl alcohol is C10H16O, and its molecular weight is 152.23 g/mol.
Q6: What spectroscopic data are available to characterize perillyl alcohol?
A6: Several spectroscopic techniques have been employed to characterize perillyl alcohol, including 1H-NMR and MS spectroscopy. [] These techniques provide information about the compound's structure and purity.
Q7: Are there studies on the stability of perillyl alcohol in different formulations?
A7: Yes, research has been conducted to evaluate the stability of perillyl alcohol in various formulations. For example, a study investigating its incorporation into poly(lactide-co-glycolide) nanoparticles found that the drug remained stable during the nanoparticle production process. []
Q8: What are the pharmacokinetic properties of perillyl alcohol?
A8: Pharmacokinetic studies in rats have shown that perillyl alcohol administered intravenously is rapidly metabolized, with perillic acid identified as a major circulating metabolite. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of perillyl alcohol in humans.
Q9: What are the limitations of perillyl alcohol's bioavailability and what strategies are being explored to improve its delivery?
A9: Perillyl alcohol's therapeutic efficacy can be limited by its poor bioavailability. To address this challenge, researchers are exploring various drug delivery strategies, including:
Q10: What about perillyl alcohol's metabolism?
A10: In rats, perillyl alcohol is metabolized to perillic acid via perillaldehyde as an intermediate. [] The glucuronic acid conjugate of perillic acid has been identified as the predominant metabolite in both urine and bile. []
Q11: Does the formulation of perillyl alcohol affect its toxicity?
A12: The formulation of perillyl alcohol may influence its toxicity profile. For instance, the soybean oil base used in some oral formulations might contribute to gastrointestinal side effects. []
Q12: What in vitro and in vivo models have been used to study the anticancer activity of perillyl alcohol?
A12: Various in vitro and in vivo models have been employed to investigate the anticancer activity of perillyl alcohol:
Q13: What analytical methods are used to detect and quantify perillyl alcohol?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis detectors, is commonly used to quantify perillyl alcohol in biological samples and pharmaceutical formulations. [, , ] Gas chromatography (GC) has also been employed for the analysis of perillyl alcohol in plant extracts. []
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